Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

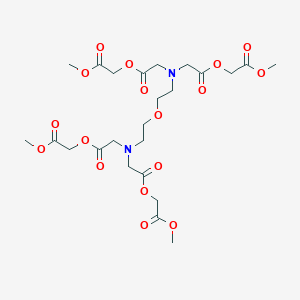

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound with the molecular formula C24H36N2O17 and a molecular weight of 624.55 g/mol . This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid involves multiple steps, typically starting with the reaction of ethylene glycol with chloroacetic acid to form ethylene glycol bis(chloroacetate). This intermediate is then reacted with diethanolamine to produce the bis(2-aminoethyl) ether derivative. The final step involves acetylation with acetic anhydride to yield the tetraacetoxymethyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates .

化学反応の分析

Types of Reactions

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products have distinct properties and applications in different fields .

科学的研究の応用

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid primarily involves its chelating properties. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding can regulate the availability of metal ions in various chemical and biological systems, affecting processes such as enzyme activity, signal transduction, and metal ion transport .

類似化合物との比較

Similar Compounds

Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Another chelating agent with similar properties but different structural features.

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): Known for its use in calcium ion regulation in biological systems.

Uniqueness

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its tetraacetoxymethyl groups, which enhance its solubility and stability compared to other chelating agents. This makes it particularly useful in applications requiring high solubility and stability under various conditions .

生物活性

Tetraacetoxymethyl bis(2-aminoethyl) ether N,N,N',N'-tetraacetic acid, commonly referred to as Tetraacetoxymethyl EGTA , is a chelating agent with significant biological activity. This compound is primarily used in biochemical research due to its ability to bind calcium ions and other metal ions, thus influencing various biological processes.

- Chemical Formula : C₁₄H₂₄N₂O₁₀

- Molecular Weight : 392.35 g/mol

- Structure : The compound features two aminoethyl groups connected by a tetraacetic acid moiety, which enables it to act as a potent chelator.

Tetraacetoxymethyl EGTA functions primarily as a calcium chelator. By binding calcium ions, it can modulate intracellular calcium levels, which are crucial for various cellular functions such as signaling pathways, muscle contraction, and neurotransmitter release. The compound has been shown to inhibit calcium-dependent processes, making it useful in studies of calcium signaling and related cellular mechanisms.

Biological Applications

- Calcium Chelation : Tetraacetoxymethyl EGTA is utilized in various experimental setups to study the role of calcium in cellular processes. It effectively reduces free calcium concentrations, allowing researchers to investigate calcium-dependent activities without interference from extracellular calcium levels .

- Cell Signaling Studies : The compound has been employed in studies examining the MAPK/ERK signaling pathway, where it plays a role in understanding how calcium influences cell proliferation and differentiation .

- Neuronal Studies : In neurobiology, Tetraacetoxymethyl EGTA is used to study axonal degeneration and mitochondrial function in neurons. By chelating calcium, it helps elucidate the role of calcium in neuronal health and disease .

Case Study 1: Calcium's Role in Axonal Degeneration

A study investigating the effects of Tetraacetoxymethyl EGTA on axonal degeneration highlighted its effectiveness in reducing mitochondrial dysfunction linked to elevated intracellular calcium levels. The results indicated that chelation of calcium significantly mitigated degeneration in neuronal cultures .

Case Study 2: Modulation of Cell Cycle

Research has demonstrated that Tetraacetoxymethyl EGTA can influence the cell cycle by affecting the G1 phase progression. By lowering intracellular calcium, the compound inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Data Table

| Property | Tetraacetoxymethyl EGTA | Other Chelators (e.g., EDTA) |

|---|---|---|

| Calcium Binding Affinity | High | Moderate |

| Cellular Impact | Inhibits proliferation | Primarily stabilizes metal ions |

| Applications | Neurobiology, Cancer Research | General laboratory use |

| Mechanism | Calcium chelation | Metal ion stabilization |

特性

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZWLOCCJOCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。